molecular formula C12H8ClNO3 B1593963 1-Chloro-3-(4-nitrophenoxy)benzene CAS No. 2303-23-3

1-Chloro-3-(4-nitrophenoxy)benzene

Cat. No.: B1593963
CAS No.: 2303-23-3
M. Wt: 249.65 g/mol
InChI Key: XEUAYIJJIQXNOO-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-nitrophenoxy)benzene: is a chemical compound that belongs to the family of nitrophenyl ethers. It is characterized by the presence of a chlorophenyl group and a nitrophenyl group connected through an ether linkage. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(4-nitrophenoxy)benzene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction typically involves the use of m-chlorophenol and p-nitrophenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ether product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ether linkage can be cleaved by nucleophiles such as hydroxide ions, leading to the formation of m-chlorophenol and p-nitrophenol.

    Reduction: The nitro group in p-nitrophenyl ether can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The chlorophenyl group can undergo oxidation to form corresponding chlorobenzoic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Nucleophilic Substitution: m-Chlorophenol and p-nitrophenol.

    Reduction: m-Chlorophenyl p-aminophenyl ether.

    Oxidation: m-Chlorobenzoic acid derivatives.

Scientific Research Applications

1-Chloro-3-(4-nitrophenoxy)benzene has diverse applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Drug Development: The compound’s unique structure makes it a valuable starting material for the development of pharmaceuticals.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Environmental Research: The compound is studied for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The chlorophenyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    p-Nitrophenyl chloroformate: This compound shares the nitrophenyl group with 1-Chloro-3-(4-nitrophenoxy)benzene and is used in similar applications.

    4-Nitrophenol: Another compound with a nitrophenyl group, used as an intermediate in organic synthesis and as a pH indicator.

    Chlorophenesin: A phenol ether with antifungal properties, used in medical applications.

Uniqueness: this compound is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound with applications in various fields, from organic synthesis to drug development and environmental research.

Properties

IUPAC Name

1-chloro-3-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUAYIJJIQXNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177582
Record name Benzene, 1-chloro-3-(4-nitrophenoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2303-23-3
Record name 1-Chloro-3-(4-nitrophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, m-chlorophenyl p-nitrophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Chlorophenyl p-nitrophenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-3-(4-nitrophenoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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